molecular formula C10H11ClN2O3S B2752216 1-(3-Chlorobenzoyl)azetidine-3-sulfonamide CAS No. 2093533-37-8

1-(3-Chlorobenzoyl)azetidine-3-sulfonamide

Cat. No.: B2752216
CAS No.: 2093533-37-8
M. Wt: 274.72
InChI Key: ROHNLTGNWNRMDH-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)azetidine-3-sulfonamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chlorobenzoyl group and a sulfonamide group attached to the azetidine ring

Preparation Methods

The synthesis of 1-(3-Chlorobenzoyl)azetidine-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorobenzoyl chloride and azetidine-3-sulfonamide.

    Reaction Conditions: The 3-chlorobenzoyl chloride is reacted with azetidine-3-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Chlorobenzoyl)azetidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorobenzoyl)azetidine-3-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)azetidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(3-Chlorobenzoyl)azetidine-3-sulfonamide can be compared with other similar compounds, such as:

    Azetidine-3-sulfonamide: Lacks the chlorobenzoyl group, resulting in different chemical and biological properties.

    3-Chlorobenzoyl azetidine: Lacks the sulfonamide group, leading to variations in reactivity and applications.

    Aziridines: Three-membered nitrogen-containing heterocycles with different ring strain and reactivity compared to azetidines.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorobenzoyl)azetidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3S/c11-8-3-1-2-7(4-8)10(14)13-5-9(6-13)17(12,15)16/h1-4,9H,5-6H2,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHNLTGNWNRMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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